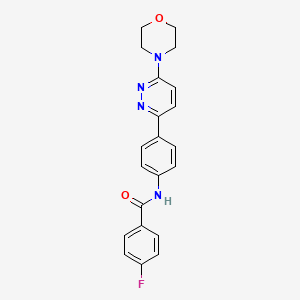

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

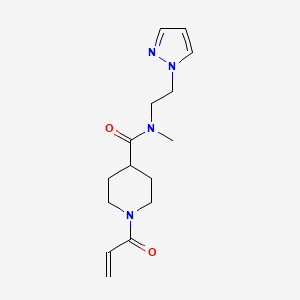

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C21H19FN4O2 . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 4-position and a morpholinopyridazin group at the para position .Applications De Recherche Scientifique

Antimicrobial Activity

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide derivatives have been studied for their antimicrobial properties. Research shows that some fluorinated benzothiazolo imidazole compounds, which include similar structures, demonstrate promising anti-microbial activities (Sathe et al., 2011). Additionally, the synthesis of novel fluorinated morpholine containing benzamide derivatives revealed that some compounds exhibit potent antifungal and antibacterial activity compared with standard drug molecules (Patharia et al., 2020).

Anticancer Properties

Compounds similar to this compound have been investigated for potential anticancer properties. For instance, fluorine substituted 1,2,4-triazinones were synthesized and showed significant CDK2 inhibition activity, suggesting potential anti-cancer benefits (Makki et al., 2014).

Neurological Applications

Research involving similar compounds has explored their application in neurological contexts. For example, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used as a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Synthesis and Characterization

There have been studies focused on the synthesis and characterization of similar compounds. The synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, which can be converted into benzamide derivatives, was explored, revealing insights into their structure and potential pharmaceutical applications (Jin et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the energy production in the cells.

Result of Action

The compound exhibits potent antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . It has been shown to have a good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L . This suggests that the compound’s action results in the inhibition of fungal growth.

Propriétés

IUPAC Name |

4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDXXIBGLNLRQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)

![2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2408208.png)

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenyl)acetate](/img/structure/B2408211.png)

![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)

![2-{[(3,5-Dimethylphenyl)amino]methylene}-6-hydroxybenzo[b]furan-3-one](/img/structure/B2408216.png)

![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)

![N-(3,4-diethoxybenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2408226.png)

![6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2408227.png)